Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H19BO5 and its molecular weight is 278.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for carbon-carbon bond formation reactions .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions .
Result of Action
As a boronic acid derivative, it may participate in various organic reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts . For instance, the compound’s stability might be affected by exposure to oxygen .
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to form intermediate complexes that enable the coupling of aryl halides with boronic acids, leading to the synthesis of biaryl compounds .
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often dependent on the specific structure of the enzyme and the binding affinity of the compound .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, it may affect the phosphorylation status of proteins, thereby altering their function and downstream signaling events .
Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes or proteins. This covalent binding can result in the inhibition or activation of the target molecule’s function .
Additionally, this compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This type of inhibition can lead to a decrease in the enzyme’s catalytic activity and subsequent changes in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat .
Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage .
Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme interactions. It can interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activity and altering metabolic flux .
The compound can also influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the concentrations of specific metabolites, ultimately impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These factors can affect the compound’s localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can affect various cellular processes .
Properties
IUPAC Name |
methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8,16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVRODJDSNIUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.